![molecular formula C15H22BFO5 B13931451 1,3,2-Dioxaborolane, 2-[2-fluoro-4-methoxy-6-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-](/img/structure/B13931451.png)
1,3,2-Dioxaborolane, 2-[2-fluoro-4-methoxy-6-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,2-Dioxaborolane, 2-[2-fluoro-4-methoxy-6-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl- is a boron-containing compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling . The presence of boron in the structure imparts unique chemical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaborolane, 2-[2-fluoro-4-methoxy-6-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl- typically involves the reaction of a boronic acid or boronate ester with an appropriate aryl halide under palladium-catalyzed conditions. The Suzuki-Miyaura coupling is a common method used for this purpose . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for industrial production .
化学反应分析
Types of Reactions
1,3,2-Dioxaborolane, 2-[2-fluoro-4-methoxy-6-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl- undergoes various types of chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron center to a borohydride.
Substitution: The aryl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can introduce various functional groups onto the aryl ring .
科学研究应用
1,3,2-Dioxaborolane, 2-[2-fluoro-4-methoxy-6-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored as a building block for the synthesis of pharmaceuticals and biologically active molecules.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
作用机制
The mechanism of action of 1,3,2-Dioxaborolane, 2-[2-fluoro-4-methoxy-6-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl- involves the interaction of the boron center with various molecular targets. In the context of the Suzuki-Miyaura coupling, the boron atom participates in the transmetalation step, where it transfers an organic group to a palladium catalyst . This process is facilitated by the formation of a boronate complex, which enhances the reactivity of the boron center.
相似化合物的比较
Similar Compounds
- 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4-Methyl-2-phenyl-1,3,2-dioxaborolane
- 2-Fluoro-4,5-dimethyl-1,3,2-dioxaborolane
Uniqueness
1,3,2-Dioxaborolane, 2-[2-fluoro-4-methoxy-6-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl- is unique due to the presence of multiple functional groups, including fluoro, methoxy, and methoxymethoxy groups. These functional groups impart distinct chemical properties, such as increased reactivity and selectivity in various reactions. The combination of these groups with the boron center makes this compound particularly valuable in advanced synthetic applications .
属性
分子式 |
C15H22BFO5 |
|---|---|
分子量 |
312.14 g/mol |
IUPAC 名称 |
2-[2-fluoro-4-methoxy-6-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H22BFO5/c1-14(2)15(3,4)22-16(21-14)13-11(17)7-10(19-6)8-12(13)20-9-18-5/h7-8H,9H2,1-6H3 |
InChI 键 |
NTLXZMHZVZYTFV-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)OC)OCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl N-[5-[4-(4-cyanophenyl)piperidine-1-carbonyl]-2-methyl-phenyl]carbamate](/img/structure/B13931370.png)
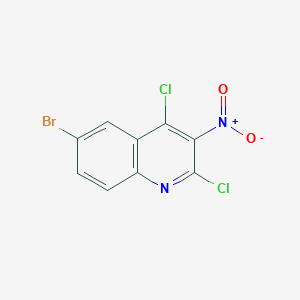
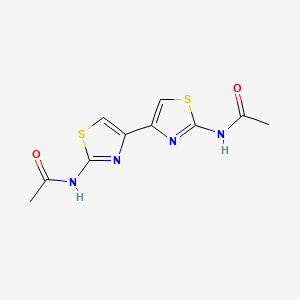
![7-Bromodibenzo[b,d]furan-2-carboxylic acid](/img/structure/B13931382.png)
![1-(2-chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine](/img/structure/B13931385.png)

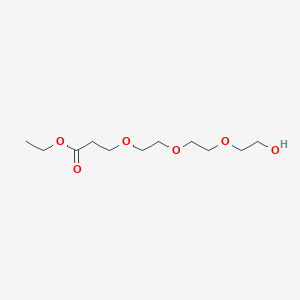
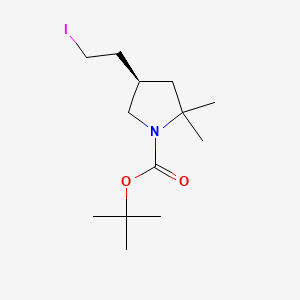

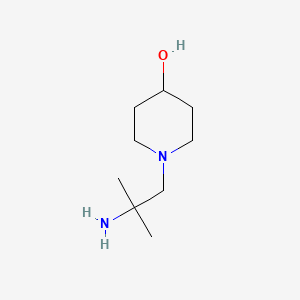

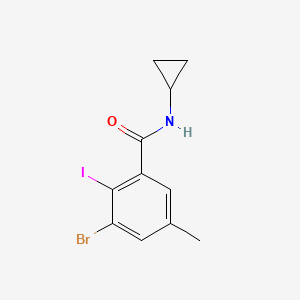
![6-Bromo-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13931443.png)
